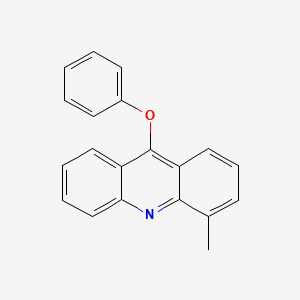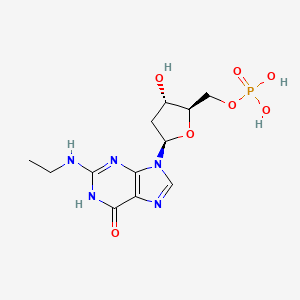
2'-Deoxy-N-ethylguanosine 5'-phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-N-ethylguanosine 5’-phosphate: is a nucleotide analog that consists of a guanine base, a deoxyribose sugar, and a phosphate group. This compound is structurally similar to deoxyguanosine monophosphate but with an ethyl group attached to the nitrogen atom at the 2’ position. It is used in various biochemical and molecular biology applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N-ethylguanosine 5’-phosphate typically involves the following steps:
Protection of Functional Groups: The hydroxyl groups of deoxyribose are protected using silyl or acyl protecting groups.
N-Alkylation: The guanine base is alkylated with an ethyl group at the nitrogen atom at the 2’ position using ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.
Phosphorylation: The protected nucleoside is then phosphorylated at the 5’ position using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Deprotection: The protecting groups are removed to yield the final product, 2’-Deoxy-N-ethylguanosine 5’-phosphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反应分析
Types of Reactions:
Oxidation: 2’-Deoxy-N-ethylguanosine 5’-phosphate can undergo oxidation reactions, particularly at the guanine base, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can occur at the ethyl group, converting it to an ethyl alcohol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphate group, forming various phosphate esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like triethylamine (TEA).
Major Products:
Oxidation: Oxo-derivatives of the guanine base.
Reduction: Ethyl alcohol derivatives.
Substitution: Various phosphate esters depending on the nucleophile used.
科学研究应用
Chemistry: 2’-Deoxy-N-ethylguanosine 5’-phosphate is used as a building block in the synthesis of modified oligonucleotides and nucleic acids. It is also employed in studying the kinetics and mechanisms of nucleotide-related reactions.
Biology: In biological research, this compound is used to investigate DNA replication and repair mechanisms. It serves as a substrate for various DNA polymerases and nucleases.
Medicine: The compound is explored for its potential therapeutic applications, particularly in antiviral and anticancer research. Its analogs are studied for their ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: In the biotechnology industry, 2’-Deoxy-N-ethylguanosine 5’-phosphate is used in the development of diagnostic assays and as a reagent in molecular biology kits.
作用机制
The mechanism of action of 2’-Deoxy-N-ethylguanosine 5’-phosphate involves its incorporation into DNA or RNA strands during replication or transcription. The ethyl group at the 2’ position can cause steric hindrance, affecting the binding affinity and activity of enzymes such as DNA polymerases and nucleases. This can lead to the inhibition of DNA synthesis and repair, making it a potential candidate for therapeutic applications.
相似化合物的比较
2’-Deoxyguanosine 5’-phosphate: Lacks the ethyl group at the 2’ position.
2’-Deoxy-N-methylguanosine 5’-phosphate: Contains a methyl group instead of an ethyl group.
2’-Deoxy-N-propylguanosine 5’-phosphate: Contains a propyl group instead of an ethyl group.
Uniqueness: 2’-Deoxy-N-ethylguanosine 5’-phosphate is unique due to the presence of the ethyl group at the 2’ position, which imparts distinct steric and electronic properties. This modification can influence the compound’s interaction with enzymes and nucleic acids, making it valuable for specific biochemical and therapeutic applications.
属性
分子式 |
C12H18N5O7P |
|---|---|
分子量 |
375.27 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O7P/c1-2-13-12-15-10-9(11(19)16-12)14-5-17(10)8-3-6(18)7(24-8)4-23-25(20,21)22/h5-8,18H,2-4H2,1H3,(H2,20,21,22)(H2,13,15,16,19)/t6-,7+,8+/m0/s1 |
InChI 键 |
HXJCRKAPBPSPMX-XLPZGREQSA-N |
手性 SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O |
规范 SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


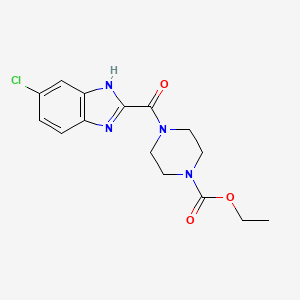
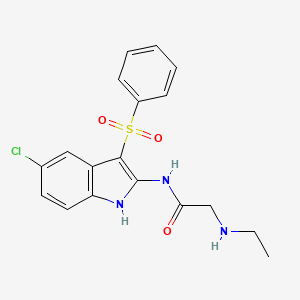
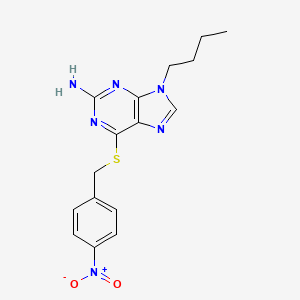
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
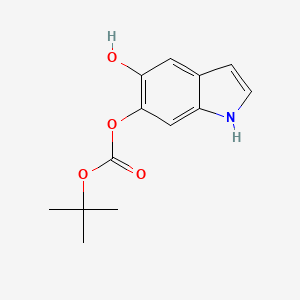
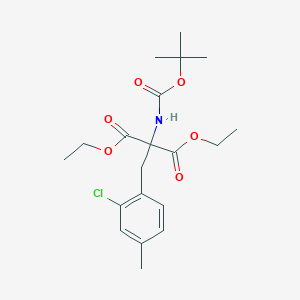

![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)
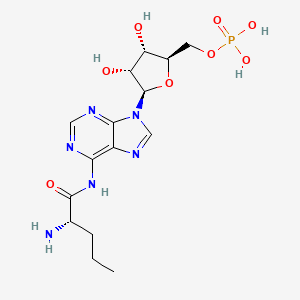
![O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12938459.png)
![10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one](/img/structure/B12938461.png)

